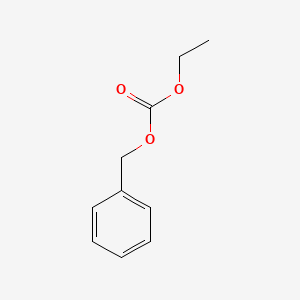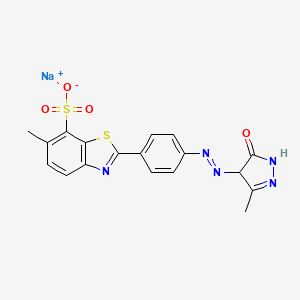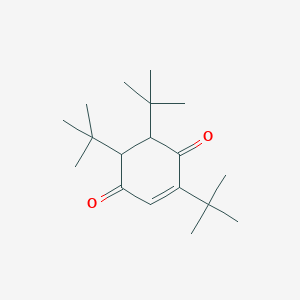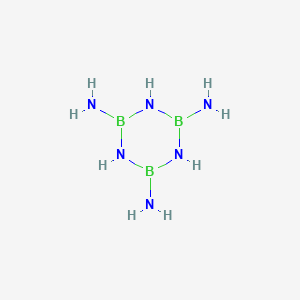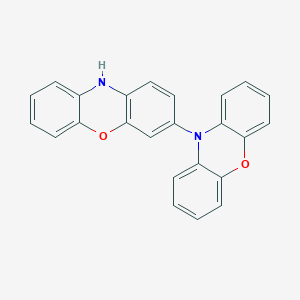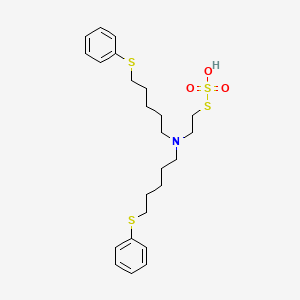
Chromium;germanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium and germanium are elements that form a variety of compounds with unique properties and applications. Chromium is a transition metal known for its high corrosion resistance and hardness, while germanium is a metalloid with semiconductor properties. When combined, these elements can form intermetallic compounds with distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium-germanium compounds can be synthesized using various methods, including chemical vapor deposition, thermal evaporation, and molecular beam epitaxy. These methods allow for precise control over the composition and structure of the resulting compounds.
Industrial Production Methods: In industrial settings, chromium-germanium compounds are often produced through high-temperature reactions involving the direct combination of chromium and germanium in a controlled environment. This process typically requires temperatures above 1000°C to ensure complete reaction and formation of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Chromium-germanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts.
Common Reagents and Conditions: Common reagents used in reactions involving chromium-germanium compounds include oxygen, hydrogen, and halogens. These reactions often require specific conditions, such as high temperatures or the presence of a catalyst, to proceed efficiently.
Major Products Formed: The major products formed from reactions involving chromium-germanium compounds depend on the specific reactants and conditions used. For example, oxidation reactions may produce chromium oxides and germanium oxides, while reduction reactions can yield elemental chromium and germanium .
Applications De Recherche Scientifique
Chromium-germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology and medicine, these compounds are being explored for their potential use in drug delivery systems and as imaging agents. In industry, chromium-germanium compounds are utilized in the production of semiconductors and other electronic devices .
Mécanisme D'action
The mechanism of action of chromium-germanium compounds involves their interaction with specific molecular targets and pathways. For example, in biological systems, these compounds can interact with enzymes and other proteins, influencing their activity and function. In electronic applications, the unique electronic properties of chromium-germanium compounds enable them to act as efficient conductors or semiconductors .
Comparaison Avec Des Composés Similaires
Chromium-germanium compounds can be compared to other intermetallic compounds, such as those formed with silicon or tin. While silicon-based compounds are widely used in the semiconductor industry, chromium-germanium compounds offer unique advantages, such as higher thermal stability and different electronic properties. Similar compounds include chromium-silicon and chromium-tin, which share some properties but differ in their specific applications and performance .
Conclusion
Chromium-germanium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry Their unique properties and ability to undergo various chemical reactions make them valuable in scientific research and industrial production
Propriétés
Numéro CAS |
70446-07-0 |
|---|---|
Formule moléculaire |
CrGe |
Poids moléculaire |
124.63 g/mol |
Nom IUPAC |
chromium;germanium |
InChI |
InChI=1S/Cr.Ge |
Clé InChI |
WADNUIHBLWBJQY-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


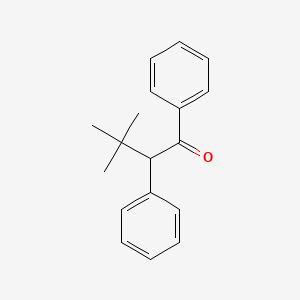

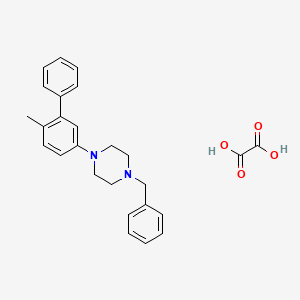
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
